

rac Zearalenone-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: rac Zearalanone-d6

Cat. No.: B15292396

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In-Depth Technical Guide to rac Zearalenone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac Zearalenone-d6, a deuterated analog of the mycotoxin Zearalenone. This document summarizes its chemical properties, analytical methodologies, and its role in investigating the biological pathways affected by Zearalenone.

Core Compound Data

Property	Value	Source
CAS Number	1185236-04-7	[1] [2] [3]
Molecular Weight	324.40 g/mol	[1] [2] [3]
Molecular Formula	C ₁₈ H ₁₆ D ₆ O ₅	[1] [2] [3]

Experimental Protocols & Methodologies

rac-Zearalenone-d6 is primarily utilized as an internal standard in analytical methods for the quantification of Zearalenone and its metabolites due to its similar chemical and physical properties to the non-deuterated form, allowing for accurate correction of matrix effects and extraction losses.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common application for rac-Zearalenone-d6 is as an internal standard in LC-MS/MS assays for the determination of Zearalenone in various matrices such as animal feed, cereals, and biological samples.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Sample Preparation (General Protocol for Cereal Matrix):

- **Extraction:** A known mass of the homogenized sample is extracted with a solvent mixture, typically acetonitrile/water.
- **Purification:** The extract is then purified to remove interfering matrix components. This can be achieved using immunoaffinity columns specific for Zearalenone or by solid-phase extraction (SPE) with cartridges like Bond Elut Mycotoxin.[\[8\]](#)[\[9\]](#)
- **Internal Standard Spiking:** A known concentration of rac-Zearalenone-d6 is added to the sample extract before analysis.
- **Analysis:** The purified extract is analyzed by LC-MS/MS. The separation is typically performed on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for both Zearalenone and rac-Zearalenone-d6.

Estrogen Receptor Binding Assay

To investigate the estrogenic activity of Zearalenone, a competitive binding assay with estrogen receptors (ER α and ER β) can be performed.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Receptor Preparation:** Recombinant human ER α or ER β is used.
- **Ligand Incubation:** The receptor is incubated with a radiolabeled estrogen (e.g., [3 H]-estradiol) and varying concentrations of non-labeled Zearalenone.
- **Separation:** The receptor-bound and free radioligand are separated.

- **Quantification:** The amount of bound radioligand is quantified by scintillation counting. The concentration of Zearalenone that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined.

Western Blot Analysis for MAPK Pathway Activation

The effect of Zearalenone on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway can be assessed by Western blotting to detect the phosphorylation of key proteins like ERK1/2, JNK, and p38.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- **Cell Culture and Treatment:** A suitable cell line (e.g., macrophages, uterine cells) is cultured and treated with Zearalenone at various concentrations and time points.
- **Protein Extraction:** Total protein is extracted from the cells using a lysis buffer.
- **Protein Quantification:** The protein concentration is determined using a standard method like the BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and p38.
- **Detection:** The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

Caspase Activity Assay for Apoptosis

Zearalenone-induced apoptosis can be quantified by measuring the activity of caspases, key effector enzymes in the apoptotic cascade.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- **Cell Lysis:** Cells treated with Zearalenone are lysed to release intracellular contents.
- **Substrate Incubation:** The cell lysate is incubated with a colorimetric or fluorometric substrate specific for a particular caspase (e.g., DEVD-pNA for caspase-3).

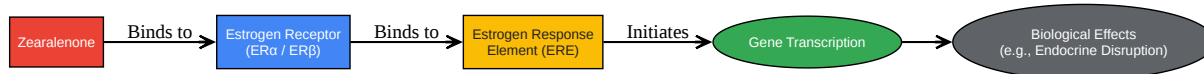
- **Detection:** The cleavage of the substrate by the active caspase results in a color change or fluorescence emission, which is measured using a spectrophotometer or fluorometer. The increase in caspase activity in treated cells compared to untreated controls is indicative of apoptosis.

Signaling Pathways and Mechanisms of Action

Zearalenone is known to exert its biological effects through various signaling pathways, primarily due to its structural similarity to estrogen.

Estrogen Receptor Signaling Pathway

Zearalenone and its metabolites can bind to both estrogen receptor alpha (ER α) and beta (ER β), acting as estrogen agonists.^{[11][12][13][14]} This interaction can lead to the activation of estrogen-responsive genes, disrupting the endocrine system and causing reproductive disorders.

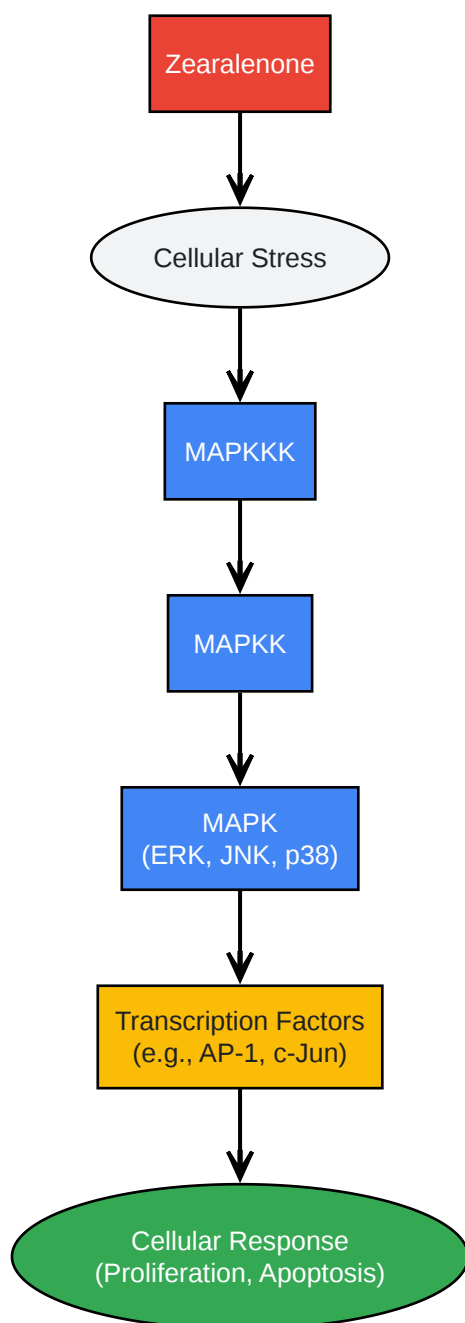


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Caption: Zearalenone's interaction with estrogen receptors.

MAPK Signaling Pathway

Zearalenone has been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.^{[15][16][17][18][19]} Depending on the cell type and conditions, Zearalenone can either activate or inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to diverse cellular responses.



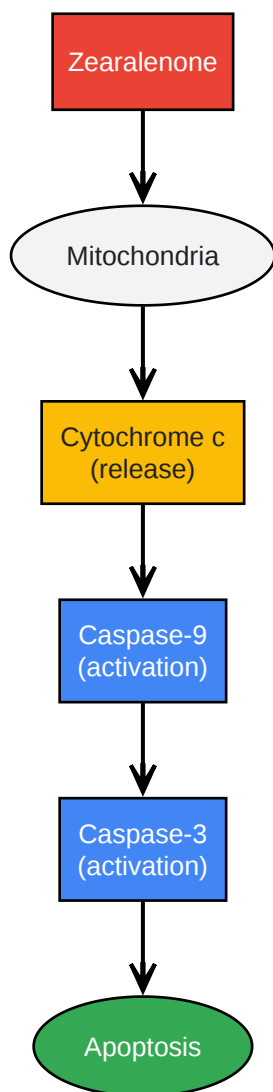
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Caption: Zearalenone's influence on the MAPK pathway.

Apoptosis Signaling Pathway

Zearalenone can induce apoptosis, or programmed cell death, in various cell types.[20][21][22][23][24] This process is often mediated by the intrinsic (mitochondrial) pathway, involving the

release of cytochrome c and the activation of a cascade of caspases, ultimately leading to cell death.



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Caption: Zearalenone-induced apoptosis pathway.

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